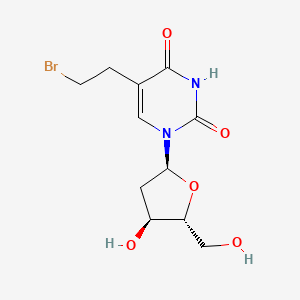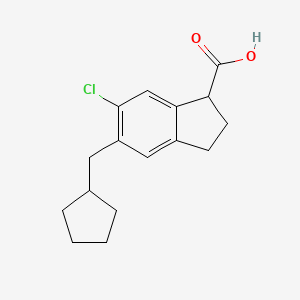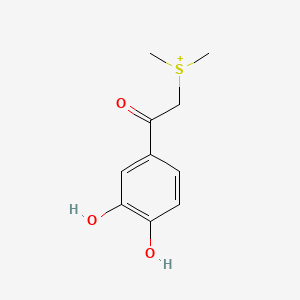
ジメチルフェニルホスフィン
概要
説明
Dimethylphenylphosphine is an organophosphorus compound with the chemical formula C₈H₁₁P . It consists of a phosphorus atom bonded to a phenyl group and two methyl groups, making it the simplest aromatic alkylphosphine. This compound is a colorless, air-sensitive liquid that is insoluble in water .
科学的研究の応用
Dimethylphenylphosphine is widely used in scientific research due to its role as a ligand in transition metal complexes. These complexes are often employed in:
Catalysis: It is used in catalytic processes for organic synthesis.
Material Science: It is involved in the preparation of advanced materials.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates.
Biological Studies: It is used in studies related to enzyme mimetics and other biological processes
作用機序
Target of Action
Dimethylphenylphosphine is an organophosphorus compound . It is often employed as ligands in metal phosphine complexes . The primary targets of Dimethylphenylphosphine are these metal centers in various biochemical reactions .
Mode of Action
Dimethylphenylphosphine interacts with its targets by attaching to chiral metal centers . When attached to these centers, the P-methyl groups become diastereotopic, appearing as separate doublets in the 1H NMR spectrum . This interaction leads to changes in the properties of the metal centers, influencing the outcomes of the biochemical reactions they are involved in .
Biochemical Pathways
It’s known that organophosphorus compounds like dimethylphenylphosphine can alter metabolic processes , potentially influencing the onset of metabolic diseases .
Pharmacokinetics
It’s known that dimethylphenylphosphine is a colorless air-sensitive liquid and is insoluble in water . These properties may influence its bioavailability.
Result of Action
As a ligand in metal phosphine complexes , it can influence the properties and behaviors of these complexes, thereby affecting the biochemical reactions they are involved in.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Dimethylphenylphosphine. For instance, exposure to certain environmental chemicals could enhance or inhibit the activity of organophosphorus compounds . Furthermore, the compound’s air sensitivity suggests that its stability and efficacy could be affected by exposure to air.
生化学分析
Biochemical Properties
Dimethylphenylphosphine plays a significant role in various biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it can form complexes with metal ions, which are crucial in catalysis and enzymatic reactions. The nature of these interactions often involves the donation of electron density from the phosphorus atom to the metal center, stabilizing the complex and facilitating biochemical transformations .
Cellular Effects
Dimethylphenylphosphine influences various cellular processes by interacting with cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of certain enzymes and proteins, leading to changes in cellular function. For example, its interaction with metal ions can affect the redox state of cells, influencing oxidative stress responses and metabolic pathways .
Molecular Mechanism
At the molecular level, dimethylphenylphosphine exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form stable complexes with metal ions allows it to modulate enzymatic activity, which can lead to changes in gene expression and cellular function . Additionally, dimethylphenylphosphine can influence the transcriptional regulation of genes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethylphenylphosphine can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, but it can degrade when exposed to air or moisture. Long-term studies have shown that dimethylphenylphosphine can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include alterations in enzyme activity and metabolic flux over extended periods.
Dosage Effects in Animal Models
The effects of dimethylphenylphosphine vary with different dosages in animal models. At low doses, the compound can enhance enzymatic activity and improve metabolic efficiency. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations.
Metabolic Pathways
Dimethylphenylphosphine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites and the overall metabolic state of cells. For example, its interaction with metal ions can affect the activity of enzymes involved in oxidative phosphorylation and glycolysis . These interactions can lead to changes in energy production and metabolic homeostasis.
Transport and Distribution
Within cells and tissues, dimethylphenylphosphine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form complexes with metal ions also influences its distribution, as these complexes can be transported to different cellular sites.
Subcellular Localization
Dimethylphenylphosphine is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, the compound’s interaction with mitochondrial enzymes can affect energy production and metabolic regulation.
準備方法
Dimethylphenylphosphine is typically synthesized through the reaction of methylmagnesium halide with dichlorophenylphosphine. The reaction proceeds as follows: [ \text{(C₆H₅)Cl₂P + 2CH₃MgBr → (C₆H₅)(CH₃)₂P + 2MgBrCl} ] The resulting phosphine is then purified by distillation under reduced pressure .
化学反応の分析
Dimethylphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.
Coupling Reactions: It is used as a ligand in various coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings.
Common reagents and conditions for these reactions include the use of transition metal catalysts and organic solvents. The major products formed depend on the specific reaction and conditions used.
類似化合物との比較
Dimethylphenylphosphine is often compared with other phosphine ligands such as:
- Trimethylphosphine (C₃H₉P)
- Triphenylphosphine (C₁₈H₁₅P)
- Methyldiphenylphosphine (C₁₃H₁₃P)
In terms of basicity, dimethylphenylphosphine is intermediate between trialkylphosphines and triphenylphosphine. It has a unique balance of steric and electronic properties, making it a versatile ligand in various catalytic applications .
特性
IUPAC Name |
dimethyl(phenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11P/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASCQPSFPAKVEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217481 | |
| Record name | Dimethylphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Dimethylphenylphosphine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20627 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.76 [mmHg] | |
| Record name | Dimethylphenylphosphine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20627 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
672-66-2 | |
| Record name | Dimethylphenylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylphenylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 672-66-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethylphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLPHENYLPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3F6WQG46D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,2,4,4-Tetrakis(aziridin-1-yl)-1,3,5,7,11-pentaza-2lambda5,4lambda5,6lambda5-triphosphaspiro[5.5]undeca-1(6),2,4-triene](/img/structure/B1211284.png)







